molecular formula C17H26N2O2 B13210572 tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate

tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate

Cat. No.: B13210572
M. Wt: 290.4 g/mol
InChI Key: SPOZWPVVSGQMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate is an organic compound with the chemical formula C16H26N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, an aminophenyl group, and a cyclohexyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-aminophenyl)cyclohexylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[3-(aminomethyl)phenyl]carbamate
  • tert-Butyl N-[3-(4-aminophenyl)cyclohexyl]carbamate

Uniqueness

tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-15-9-5-7-13(11-15)12-6-4-8-14(18)10-12/h4,6,8,10,13,15H,5,7,9,11,18H2,1-3H3,(H,19,20)

InChI Key

SPOZWPVVSGQMHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C2=CC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.